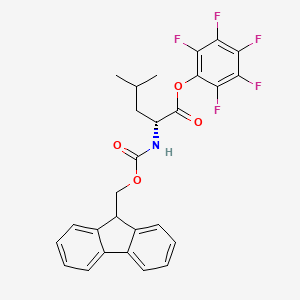

Fmoc-d-leu-opfp

概要

説明

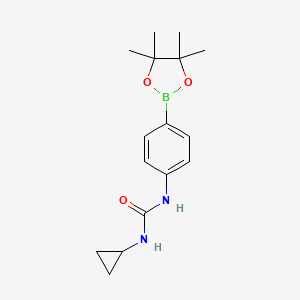

Fmoc-D-Leu-OPfp, also known as N-Fmoc-D-leucine pentafluorophenyl ester, is a compound used in peptide synthesis . It is a pre-formed pentafluorophenyl ester for coupling of leucine amino-acid residues by Fmoc SPPS .

Synthesis Analysis

Fmoc-D-Leu-OPfp is used in the synthesis of various peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is used in the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .

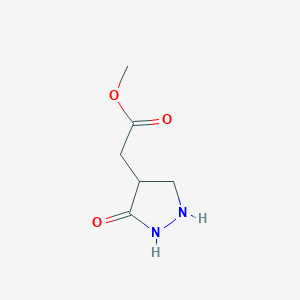

Molecular Structure Analysis

The molecular formula of Fmoc-D-Leu-OPfp is C27H22F5NO4 and it has a molecular weight of 519.5 .

Chemical Reactions Analysis

Fmoc-D-Leu-OPfp is used in Fmoc solid-phase peptide synthesis (Fmoc SPPS), a method of choice for peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

科学的研究の応用

Selective Modulation of PPARgamma

Fmoc-d-leu-opfp has been identified as a ligand for the PPARgamma receptor. Research by Rocchi et al. (2001) found that Fmoc-d-leu-opfp, or F-L-Leu, can bind to the ligand-binding domain of PPARgamma. This interaction is unique compared to other nuclear receptor ligands. F-L-Leu induces an allosteric configuration in PPARgamma, leading to differential cofactor recruitment and distinct pharmacological properties. It activates PPARgamma with lower potency but similar efficacy compared to rosiglitazone, another PPARgamma ligand. This results in a modified pattern of gene activation, and F-L-Leu has been shown to improve insulin sensitivity in mice without the same level of adipogenic activity as other PPARgamma activators (Rocchi et al., 2001).

Synthesis of O-Glycopeptides

Fmoc-AA-OPfp, where AA can be Tyr or Ser, has been used in the synthesis of O-glycopeptides. Gangadhar, Jois, and Balasubramaniam (2004) explored a method where Fmoc-AA-OPfp is reacted with β-d-Glc(OAc)5 for glycosylation, which is then directly coupled to peptide resin without isolation and purification of the glycosylated product. This method proved to be rapid, stereoselective, and useful for routine O-glycopeptide synthesis (Gangadhar et al., 2004).

Use in Molecularly Imprinted Polymers

Kim and Guiochon (2005) studied the adsorption of compounds on molecularly imprinted polymers (MIPs) and nonimprinted polymers (NIPs). In their research, Fmoc-d-amino acids, including Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), were used as structural analogues of the template molecule for MIPs. Their findings indicated that compounds like Fmoc-L-Trp(OPfp) interact with various types of adsorption sites on both MIPs and NIPs, which is significant for understanding the selectivity and efficiency of MIPs in various applications (Kim & Guiochon, 2005).

Glycopeptide Library Synthesis

Hilaire, Lowary, Meldal, and Bock (1998) described the use of Fmoc-Asn(β-Ac3GlcNAc)-OPfp, among other glycosyl amino building blocks, in the synthesis of a glycopeptide library. This method allowed for the rapid identification of glycopeptides that mimic oligosaccharide action. It employed a novel screening and analysis method, demonstrating the potential of Fmoc-d-leu-opfp derivatives in creating diverse glycopeptide libraries for various biological studies (Hilaire et al., 1998).

Safety And Hazards

将来の方向性

Fmoc-D-Leu-OPfp and similar compounds have potential applications in the field of peptide drug discovery. Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQJCLLWLHKJLU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-leu-opfp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)

![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)

![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)

![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)